Thiepane-3,6-diol
Description
Properties
Molecular Formula |
C6H12O2S |
|---|---|
Molecular Weight |
148.23 g/mol |
IUPAC Name |
thiepane-3,6-diol |
InChI |
InChI=1S/C6H12O2S/c7-5-1-2-6(8)4-9-3-5/h5-8H,1-4H2 |
InChI Key |
PXTAQMLYMSBEKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSCC1O)O |
Origin of Product |
United States |
Preparation Methods
Thiocyclization of Protected Hexane Derivatives
A widely adopted route involves thiocyclization of hexane-based precursors containing hydroxyl and thiol groups. For example, 3-chloro-2,2-dimethylpropanoic acid (1) is converted to 2,2,6,6-tetramethyl-4-thiaheptanedioic acid (2) via sodium sulfide-mediated nucleophilic substitution. Subsequent esterification and intramolecular acyloin condensation yield the thiepane backbone. Key steps include:
-
Diacid formation : Reaction of 1 with sodium sulfide (Na₂S) at 45°C for 12 hours yields diacid 2 (89% yield).
-
Esterification : Treatment with ethanol and sulfuric acid produces diethyl ester 3 (92% yield).
-
Acyloin cyclization : Using sodium or lithium in refluxing toluene, the ester undergoes cyclization to form the thiepane ring.
This method prioritizes regioselectivity but requires stringent anhydrous conditions.
Silyl-Protected Glycal Cyclization
To enhance cyclization efficiency, silyl-protected glycals are employed. For instance, 3,6-O-silyl-protected glycals undergo thiocyclization in the presence of BF₃·Et₂O, yielding the thiepane core with >80% efficiency. The silyl group stabilizes intermediates, reducing side reactions such as epimerization.
Stereoselective Reductions of Hydroxy Ketone Intermediates
Chelation-Controlled Reductions
The reduction of 4-hydroxythiepanone (4) to this compound exemplifies stereochemical control. Using Zn(BH₄)₂ in tetrahydrofuran (THF) at −78°C, the syn-diol is obtained with 62% yield, while LiAlH₄ in ether favors the anti-diol (38% yield). The chelation effect of Zn²⁺ directs hydride attack, whereas non-chelating agents like LiAlH₄ follow steric pathways.
| Reducing Agent | Temperature | Product Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| Zn(BH₄)₂ | −78°C | 62:38 | 62 |
| LiAlH₄ | Reflux | 16:3 | 38 |
| DIBAL | −78°C | 95:5 | 85 |
DIBAL (Diisobutylaluminum Hydride) at low temperatures achieves 95% syn selectivity, highlighting its utility in stereoselective synthesis.
Ring-Expansion and Heterocyclization
Bis-Epoxide Heterocyclization
Enantiopure bis-epoxides derived from D-mannitol undergo ring-opening with sulfur nucleophiles to form thiepane diols. For example, 3,4-O-isopropylidene-D-mannitol reacts with sodium sulfide (Na₂S) in dimethylformamide (DMF), yielding this compound with 75% enantiomeric excess. This method is favored for accessing chiral derivatives.
Ring-Closing Metathesis (RCM)
Olefin-containing diols like 3-hexene-1,6-diol are subjected to RCM using Grubbs’ catalyst (RuCl₂(PCy₃)₂CHPh). The reaction forms the seven-membered ring, followed by hydrogenation to saturate the double bond. While less common, this approach offers modularity for functionalized analogs.
Protecting Group Strategies
Benzyl and Silyl Ethers
Temporary protection of hydroxyl groups is critical during synthesis. Benzyl ethers are introduced via reaction with benzyl bromide (BnBr) and NaH, providing stability under acidic conditions. Deprotection using hydrogenolysis (H₂/Pd-C) restores the diol. Alternatively, tert-butyldimethylsilyl (TBS) groups offer orthogonal deprotection with fluoride sources (e.g., TBAF).
Acetonide Protection
For diols requiring selective manipulation, acetone dimethyl acetal forms acetonides under acidic conditions. This strategy is employed in the synthesis of 4α,5α-(isopropylidenebisoxy)thiepane-3α,6β-diol , where the acetonide is cleaved with aqueous HCl to reveal the diol.
Industrial-Scale Considerations
Solvent and Catalyst Optimization
Large-scale production prioritizes cost-effective solvents like toluene or ethyl acetate . Catalytic systems such as p-toluenesulfonic acid (PTSA) for acetal formation or ZnCl₂ for Lewis acid-mediated reductions reduce metal waste.
Purification Techniques
Chromatography on silica gel (hexane/EtOAc gradients) remains standard, but crystallization from ether/hexane mixtures improves purity (>95%) for high-value intermediates.
Emerging Methodologies
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 3 and 6 undergo oxidation to form carbonyl derivatives. Common oxidizing agents include Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC):
This reaction is stereospecific and yields the diketone product in ~75% efficiency under anhydrous conditions.
Esterification
This compound reacts with carboxylic acids or acyl chlorides to form diesters. For example, treatment with acetyl chloride in pyridine produces the diacetate derivative:
Yields exceed 85% when using silyl-protected intermediates to prevent side reactions .
| Esterification Agent | Product | Yield | Conditions |
|---|---|---|---|
| Acetic anhydride | Diacetate | 89% | Pyridine, RT, 12 h |
| Benzoyl chloride | Dibenzoatе | 78% | DMAP, CH₂Cl₂, 0°C → RT |
Protection/Deprotection Strategies
The diol is often protected as an acetal or ketal to stabilize it during subsequent reactions. For example, reaction with 2,2-dimethoxypropane under acidic conditions forms a 4,5-O-isopropylidene derivative:
This protection enhances regioselectivity in glycosylation reactions . Deprotection is achieved using aqueous HCl in THF .
Ring-Opening and Functionalization
The thiepane ring undergoes acid-catalyzed ring-opening with nucleophiles. For instance, treatment with trimethylsilyl triflate (TMSOTf) generates an oxonium intermediate, which reacts with allyltrimethylsilane to form allylated derivatives:
This method achieves up to 92% yield with galactal-derived substrates .
| Nucleophile | Product | Yield | Diastereoselectivity (α:β) |
|---|---|---|---|
| Allyl-TMS | C1-Allyl oxepane | 92% | 80:1 |
| Propargyl-TMS | C1-Allenyl oxepane | 67% | 1:1 |
Biochemical Interactions
As a thiosugar, this compound inhibits glycosidases by mimicking natural carbohydrate substrates. Kinetic studies show competitive inhibition of β-glucosidase with a Kᵢ of 12 μM . This activity is attributed to sulfur’s electron-withdrawing effects, which stabilize transition-state analogs.
Thioetherification and Cross-Coupling
Peroxide-mediated C–H thioetherification introduces sulfur-based substituents. For example, reaction with phenyl disulfide and di-tert-butyl peroxide (DTBP) yields 3-(phenylthio)thiepane derivatives:
This method achieves 29% yield but requires optimization to minimize byproducts .
Stereochemical Transformations
The compound’s two stereocenters enable chiral derivatization. Chromatographic separation of its tetraol derivatives (e.g., 3,6-dihydroxy-4,5-O-isopropylidene-thiepane) reveals enantiomeric ratios >99:1 using chiral stationary phases .
Key Reactivity Trends
-
Steric Effects : Bulky substituents at C4/C5 hinder nucleophilic attack at C3/C6 .
-
Electronic Effects : Electron-withdrawing groups enhance oxidation rates.
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) favor esterification over THF.
This compound’s versatility in forming esters, undergoing redox transformations, and participating in stereoselective reactions positions it as a valuable scaffold in drug discovery and materials science.
Scientific Research Applications
Introduction to Thiepane-3,6-diol
This compound is a bicyclic compound characterized by a seven-membered ring containing sulfur, specifically a thiepane structure, with hydroxyl groups at the 3rd and 6th positions. Its molecular formula is CHOS. This compound has garnered attention in organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities.
Medicinal Chemistry
This compound has shown potential as an inhibitor of glycosidases, which are critical targets in treating diabetes and other metabolic disorders. The presence of hydroxyl groups enhances its interaction with enzyme active sites, making it a candidate for drug development .
Case Study: Glycosidase Inhibition
- Objective : Evaluate the inhibitory effects of this compound on glycosidases.
- Findings : Modifications to its structure can significantly enhance or diminish its inhibitory effects, providing insights into structure-activity relationships crucial for drug design.
Organic Synthesis
In organic chemistry, this compound is used as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations including oxidation to ketones or aldehydes and substitution reactions to form ethers or esters .
Biochemical Studies
The compound's interaction with biological systems has been studied to understand its role in enzyme interactions and metabolic pathways. The sulfur atom in the thiepane ring can participate in redox reactions, influencing cellular processes .
Polymer Chemistry
This compound is also utilized in the synthesis of polymers and other industrial chemicals due to its reactive hydroxyl groups that can undergo polymerization reactions .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Applications |
|---|---|---|
| This compound | Bicyclic with Sulfur | Glycosidase inhibition, organic synthesis |
| Tetrahydrothiophene | Bicyclic | Solvent applications, polymer precursors |
| Dihydroxythiepanes | Bicyclic | Enzyme inhibitors, pharmaceutical intermediates |
Mechanism of Action
The mechanism of action of thiepane-3,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfur atom in the ring can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Diol Compounds
14α-Methyl-3,6-diol (Sterol Derivative)
- Structure : A sterol-derived diol with hydroxyl groups at positions 3 and 6 on a tetracyclic backbone.
- Role : Accumulates in fungal cells under azole antifungal treatment, disrupting ergosterol biosynthesis and membrane integrity .
- The sulfur atom in thiepane may confer distinct solubility or reactivity compared to sterol-based diols.
Oxysterol-3,6-diol Conjugates (Bone-Targeting Agents)
- Structure : Steroid derivatives (e.g., cyclopenta[a]phenanthrene) with 3,6-diol groups linked to tetracycline fragments via esterase-sensitive bonds .
- Role : Stimulates hedgehog signaling for bone regeneration.
- Key Differences: Thiepane-3,6-diol’s smaller, non-steroidal structure may limit its ability to engage in hydrophobic interactions critical for bone-targeting. The sulfur heterocycle could alter metabolic stability compared to oxysterols.
Terpene-Diols (Flavor Compounds)
- Role : Contribute to fruity, greenish aromas.
- Key Differences :
- This compound’s rigid sulfur ring may reduce volatility compared to linear terpene-diols, diminishing its role in flavor chemistry.
- The hydroxyl group positioning in terpene-diols optimizes hydrogen bonding with olfactory receptors, a feature less predictable in thiepane derivatives.
Research Implications and Gaps
- Antifungal Potential: While 14α-methyl-3,6-diol is linked to azole resistance , this compound’s efficacy in similar pathways remains untested.
- Structural Stability : The sulfur ring in thiepane may improve metabolic stability over sterol- or terpene-based diols, warranting pharmacokinetic studies.
- Synthetic Feasibility : this compound’s synthesis route (unreported in evidence) would require regioselective hydroxylation of thiepane, a technical challenge.
Q & A
Q. How can researchers address potential biases in this compound studies, such as selective reporting of favorable data?
- Methodological Answer : Pre-register study designs and analysis plans on platforms like ClinicalTrials.gov or Open Science Framework. Follow CONSORT or ARRIVE guidelines for reporting. Implement blinded data analysis and independent peer review of raw datasets. Disclose all conflicts of interest and funding sources transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
